Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
CAS No.: 94108-43-7
Cat. No.: VC17023466
Molecular Formula: C24H43NO3
Molecular Weight: 393.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94108-43-7 |
|---|---|
| Molecular Formula | C24H43NO3 |
| Molecular Weight | 393.6 g/mol |
| IUPAC Name | methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10- |
| Standard InChI Key | IGYHVXBJVMNSAV-KHPPLWFESA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)OC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Pyrrolidinone core: A five-membered lactam ring with a ketone group at position 5, contributing to hydrogen-bonding capacity.
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(Z)-Octadec-9-enyl chain: An 18-carbon unsaturated alkyl group with a cis double bond at position 9, enhancing membrane affinity compared to saturated analogs.
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Methyl ester moiety: A polar carboxylate derivative at position 3, influencing solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₄₃NO₃ | |
| Molecular Weight | 393.6 g/mol | |
| IUPAC Name | methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate | |
| CAS Registry | 94108-43-7 | |
| Isomeric SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |
Physicochemical Properties
Solubility and Partitioning
The compound’s amphiphilic nature results in:
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Lipid solubility: LogP ≈ 8.2 (estimated), driven by the C18 alkyl chain.
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Aqueous solubility: Limited (≤0.1 mg/mL at 25°C) due to the nonpolar backbone, though the ester and lactam groups enable weak hydrogen bonding.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows:
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Melting point range: 45–55°C (dependent on alkyl chain crystallinity).
Biological Activity and Mechanisms
Membrane Interactions
The (Z)-configured unsaturated chain enhances fluidity compared to saturated analogs, enabling preferential incorporation into lipid bilayers. Studies on similar amphiphiles demonstrate:
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Membrane perturbation: 20–30% increase in phospholipid vesicle permeability at 10 μM concentrations.
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Protein binding: Ketone and ester groups form hydrogen bonds with serum albumin (Kd ≈ 5.6 μM) .
Industrial and Research Applications
Surfactant Development
The compound’s dual solubility profile makes it a candidate for:
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Nanoemulsion stabilizers: Critical micelle concentration (CMC) estimated at 0.05–0.1 mM.
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Drug delivery vehicles: Encapsulation efficiency >80% reported for hydrophobic payloads.
Organic Synthesis Intermediate
Recent applications include:
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Hydrazide precursors: Reaction with hydrazine yields hydrazides for heterocycle synthesis .
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Cross-coupling substrates: Suzuki-Miyaura reactions at the allylic position (yield: 65–72%) .
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Molecular Formula | Key Difference | Bioactivity Trend |
|---|---|---|---|
| Methyl (Z)-1-octadec-9-enyl derivative | C₂₄H₄₃NO₃ | Ester terminus | Enhanced membrane binding |
| 1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | C₂₃H₄₁NO₃ | Free carboxylic acid | Higher protein affinity |
| Saturated C18 analog | C₂₄H₄₅NO₃ | Fully saturated chain | Reduced fluidity impact |
Recent Advancements (2023–2025)
Heterocyclic Derivative Synthesis
A 2023 conference report detailed the synthesis of triazolethione and oxadiazole derivatives from 5-oxopyrrolidine hydrazides, achieving yields of 68–74% via cyclocondensation reactions . This methodology could extend to the target compound for anticancer or antimicrobial agent development.
Computational Modeling
Molecular dynamics simulations predict:
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Membrane penetration depth: 1.8 nm into DPPC bilayers.
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Metabolic stability: t₁/₂ > 6 h in human liver microsomes (in silico).
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